molecular formula C13H13NO2S B3919321 Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)-

Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)-

Cat. No.: B3919321
M. Wt: 247.31 g/mol
InChI Key: ZKDDGJXJRDSOSK-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a thienyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- typically involves the reaction of 4-methoxyaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then purified to obtain the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group and the thienyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methoxyphenyl)-: Lacks the thienyl group, making it less versatile in certain reactions.

    Acetamide, N-(2-thienyl)-: Lacks the methoxyphenyl group, which may reduce its biological activity.

    N-(4-methoxyphenyl)-2-thiophenecarboxamide: Similar structure but different functional groups, leading to variations in reactivity and applications.

Uniqueness

Acetamide, N-(4-methoxyphenyl)-2-(2-thienyl)- is unique due to the presence of both methoxyphenyl and thienyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)14-13(15)9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDDGJXJRDSOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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